molecular formula C25H21FN2O3S B2875371 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 686743-86-2

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2875371
CAS No.: 686743-86-2
M. Wt: 448.51
InChI Key: VRERBVBWPASLAX-UHFFFAOYSA-N
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound featuring a combination of indole and indoline structures, a sulfonyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole nitrogen.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Indolinyl Ethanone: The final step involves the coupling of the sulfonylated indole with indoline and ethanone under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and indoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the indole and indoline rings.

    Reduction: Reduced forms of the ethanone moiety.

    Substitution: Substituted derivatives at the fluorobenzyl position.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel organic compounds.

Biology

The compound’s indole and indoline structures are known to interact with biological systems, potentially serving as ligands for receptors or enzymes. This makes it a candidate for drug discovery and development.

Medicine

Due to its structural complexity, the compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore these potential therapeutic applications.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The indole and indoline rings can mimic natural substrates or inhibitors, modulating biological pathways. The sulfonyl group may enhance binding affinity and specificity, while the fluorobenzyl moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
  • 2-((1-(3-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
  • 2-((1-(3-bromobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Uniqueness

The presence of the fluorobenzyl group in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties and metabolic stability of the compound, potentially enhancing its biological activity and making it a unique candidate for further research and development.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S/c26-20-8-5-6-18(14-20)15-27-16-24(21-9-2-4-11-23(21)27)32(30,31)17-25(29)28-13-12-19-7-1-3-10-22(19)28/h1-11,14,16H,12-13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRERBVBWPASLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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